molecular formula C8H6BrClO3 B1322587 2-(4-Bromo-3-chlorophenoxy)acetic acid CAS No. 90004-81-2

2-(4-Bromo-3-chlorophenoxy)acetic acid

Cat. No.: B1322587
CAS No.: 90004-81-2
M. Wt: 265.49 g/mol
InChI Key: HAUHNCHOZRUXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenoxy)acetic acid typically involves the reaction of 4-bromo-3-chlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:

    Phenol Activation: 4-Bromo-3-chlorophenol is treated with sodium hydroxide to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion reacts with chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

    Reactant Preparation: Ensuring high purity of 4-bromo-3-chlorophenol and chloroacetic acid.

    Reaction Optimization: Controlling temperature, pH, and reaction time to maximize yield.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the carboxylic acid group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or dehalogenated compounds.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural auxins, binding to auxin receptors and modulating gene expression related to plant growth and development. In medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-(4-Bromo-3-chlorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives, such as:

    2-(4-Chlorophenoxy)acetic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    2-(4-Bromo-2-chlorophenoxy)acetic acid: Similar structure but with different substitution pattern, affecting its chemical and biological properties.

    2-(4-Bromo-3-fluorophenoxy)acetic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHNCHOZRUXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627165
Record name (4-Bromo-3-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-81-2
Record name 2-(4-Bromo-3-chlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90004-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.